N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, a pyridine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxylate
- N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide sulfate
Uniqueness
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C14H22ClN3O |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)13(18)14(9-11-16-14)8-5-7-12-6-3-4-10-15-12;/h3-4,6,10,16H,5,7-9,11H2,1-2H3;1H |
InChI Key |
VTLQFCWOECXBJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.